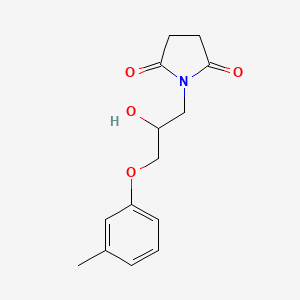
N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Hydroxy-3-(3-methylphenoxy)propyl]-2,5-pyrrolidinedione is a chemical compound with the molecular formula C14H17NO4. It is known for its unique structure, which includes a pyrrolidinedione core and a hydroxyphenoxypropyl side chain.
Preparation Methods
The synthesis of 1-[2-Hydroxy-3-(3-methylphenoxy)propyl]-2,5-pyrrolidinedione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and 2,5-pyrrolidinedione.
Reaction Conditions: The reaction involves the alkylation of 2,5-pyrrolidinedione with 2-hydroxy-3-(3-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
1-[2-Hydroxy-3-(3-methylphenoxy)propyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-Hydroxy-3-(3-methylphenoxy)propyl]-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-(3-methylphenoxy)propyl]-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[2-Hydroxy-3-(3-methylphenoxy)propyl]-2,5-pyrrolidinedione can be compared with other similar compounds:
Properties
CAS No. |
4698-98-0 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(3-methylphenoxy)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H17NO4/c1-10-3-2-4-12(7-10)19-9-11(16)8-15-13(17)5-6-14(15)18/h2-4,7,11,16H,5-6,8-9H2,1H3 |
InChI Key |
MXPWPNWUDOHCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C(=O)CCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)
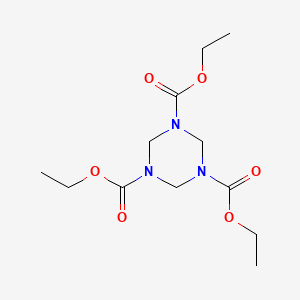
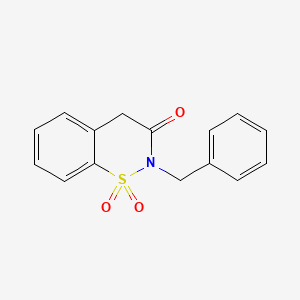
![2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B12002834.png)
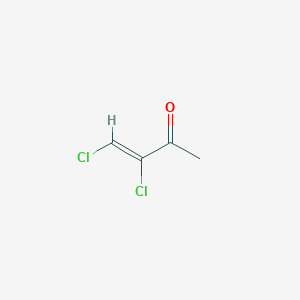

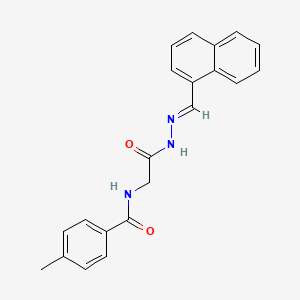
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12002858.png)


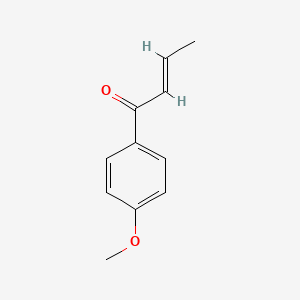
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002892.png)

![2-(4-Bromophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002901.png)
